Methyl 2-fluoro-3,5-dimethoxybenzoate
Description
Overview of Methyl Benzoate (B1203000) Derivatives in Organic Synthesis
Methyl benzoate and its derivatives are a significant class of compounds in organic chemistry, serving as versatile precursors and intermediates in a multitude of synthetic applications. researchgate.netmdpi.com Methyl benzoate itself, an ester formed from the condensation of methanol (B129727) and benzoic acid, is utilized as a solvent and in perfumery. wikipedia.org More complex derivatives, such as methyl-2-formyl benzoate, are recognized as valuable scaffolds and precursors for synthesizing compounds with a range of pharmacological activities. researchgate.net These ester compounds can undergo reactions at both the aromatic ring and the ester group, allowing for diverse chemical transformations. wikipedia.org The synthesis of various methyl benzoate compounds is a subject of ongoing research, focusing on efficient catalytic methods to facilitate their production for use in scents, as solvents, and as building blocks for more complex molecules. mdpi.comresearchgate.net
Significance of Fluorine Substitution in Aromatic Systems
The introduction of fluorine into aromatic systems is a widely employed and powerful strategy in medicinal chemistry and materials science. tandfonline.comresearchgate.net Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's physicochemical and biological properties without significantly increasing its steric bulk. nih.govnih.gov Strategically placing fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.comnih.gov This modification can lead to improved pharmacokinetic profiles for drug candidates.
Furthermore, fluorine's strong electron-withdrawing nature can modify the acidity or basicity (pKa) of nearby functional groups, which can in turn enhance a molecule's bioavailability and membrane permeability. tandfonline.comnih.gov Fluorine substitution can also lead to increased binding affinity of a molecule to its biological target. tandfonline.comresearchgate.net These beneficial effects have led to a significant number of fluorinated compounds among commercially available pharmaceuticals and agrochemicals. researchgate.net
Table 1: Key Effects of Fluorine Substitution in Aromatic Systems
| Property Affected | Consequence of Fluorination | Scientific Rationale |
|---|---|---|
| Metabolic Stability | Often increased | Blocks sites of metabolic oxidation (e.g., aromatic hydroxylation). nih.gov |
| Binding Affinity | Can be enhanced | Alters electronic properties and can form favorable interactions (e.g., hydrogen bonds). tandfonline.com |
| Physicochemical Properties | Modifies pKa, lipophilicity, and membrane permeability. tandfonline.comresearchgate.net | High electronegativity of fluorine alters electron distribution within the molecule. tandfonline.com |
| Bioavailability | Can be improved | Enhanced membrane permeation and metabolic stability contribute to better systemic exposure. nih.gov |
Contextualization of Methyl 2-fluoro-3,5-dimethoxybenzoate within Current Research Paradigms
This compound is a specific, functionalized aromatic compound that embodies the principles discussed above. Its structure combines a methyl benzoate core with fluorine and methoxy (B1213986) substituents, making it a molecule of interest for synthetic applications.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 651734-58-6 chemscene.com |
| Molecular Formula | C10H11FO4 chemscene.com |
| Molecular Weight | 214.19 g/mol chemscene.com |
While specific biological activity for this compound is not extensively documented in publicly available literature, its structure is highly relevant to drug discovery. Fluorinated benzoic acid derivatives are recognized as crucial building blocks for creating active pharmaceutical ingredients (APIs). nbinno.comossila.com The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy groups can also influence the molecule's conformation and interactions with biological targets. nbinno.com Compounds with similar substitution patterns, such as fluorinated and methoxylated benzamides and benzylamines, have been investigated for a variety of therapeutic targets, including as matrix metalloproteinase-13 (MMP-13) inhibitors for osteoarthritis. nih.gov Therefore, this compound is considered a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of anticancer agents and other bioactive compounds. researchgate.netresearchgate.net
The primary and well-established role of this compound is as a synthetic intermediate or building block in organic synthesis. Its commercial availability from various chemical suppliers indicates its utility in research and development. chemscene.com The molecule possesses several reactive sites that can be selectively targeted for further chemical modification. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, the aromatic ring can undergo further substitution, and the methoxy groups could potentially be cleaved to reveal phenols. This functional group arrangement makes it an attractive precursor for constructing complex molecular architectures. For instance, related difluoro-dimethoxybenzoic acids are used as key intermediates in the synthesis of impurities for pharmaceuticals like moxifloxacin, highlighting the importance of this class of compounds in the pharmaceutical industry. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4/c1-13-6-4-7(10(12)15-3)9(11)8(5-6)14-2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALAUVYODBSDEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732177 | |
| Record name | Methyl 2-fluoro-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651734-58-6 | |
| Record name | Methyl 2-fluoro-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 2 Fluoro 3,5 Dimethoxybenzoate
De Novo Synthesis Approaches
De novo synthesis of Methyl 2-fluoro-3,5-dimethoxybenzoate involves constructing the final molecule from precursors that are systematically assembled. Key strategies include forming the ester functionality from a corresponding carboxylic acid or introducing the fluoro group onto an existing ester.
Esterification represents a fundamental approach where the precursor, 2-fluoro-3,5-dimethoxybenzoic acid, is converted into its methyl ester. This transformation can be accomplished through direct reaction with methanol (B129727) or via a more reactive intermediate like an acyl chloride.
The direct esterification of 2-fluoro-3,5-dimethoxybenzoic acid with methanol is a common and straightforward method. This acid-catalyzed equilibrium reaction, often referred to as Fischer esterification, typically involves heating the carboxylic acid in an excess of methanol in the presence of a strong acid catalyst.
Commonly used catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, facilitating nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester. For instance, a similar reaction, the synthesis of methyl 2-fluoro-3-nitrobenzoate, is achieved by treating 2-fluoro-3-nitrobenzoic acid with methanol and concentrated sulfuric acid at 50°C. chemicalbook.com
Recent advancements have explored the use of heterogeneous catalysts to simplify product purification and catalyst recovery. Metal-Organic Frameworks (MOFs) like UiO-66-NH₂ have been successfully employed as heterogeneous catalysts for the methyl esterification of various fluorinated aromatic carboxylic acids using methanol. rsc.orgresearchgate.net This method offers good catalytic performance and can reduce reaction times compared to traditional methods. rsc.orgresearchgate.net
| Method | Catalyst | Reagents | General Conditions |
|---|---|---|---|
| Fischer Esterification | H₂SO₄ or HCl | 2-Fluoro-3,5-dimethoxybenzoic Acid, Methanol | Heating in excess methanol |
| Heterogeneous Catalysis | UiO-66-NH₂ | 2-Fluoro-3,5-dimethoxybenzoic Acid, Methanol | Heating at 150°C for ~10 hours researchgate.net |
An alternative, often higher-yielding, two-step method involves the initial conversion of 2-fluoro-3,5-dimethoxybenzoic acid into its more reactive acyl chloride derivative, 2-fluoro-3,5-dimethoxybenzoyl chloride. This intermediate is then subsequently reacted with methanol to furnish the final ester.
The first step, the formation of the acyl chloride, is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com Triphosgene has also been reported as an efficient reagent for converting carboxylic acids to acyl chlorides under mild conditions. asianpubs.org The resulting acyl chloride is highly electrophilic and reacts readily with methanol, often at room temperature. This step is typically rapid and efficient, and the reaction is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the HCl gas produced. chemicalbook.com
| Step | Reagents | Intermediate/Product | General Conditions |
|---|---|---|---|
| 1. Acyl Chloride Formation | SOCl₂, Oxalyl Chloride/DMF, or Triphosgene | 2-Fluoro-3,5-dimethoxybenzoyl chloride | Reaction in an inert solvent (e.g., DCM) at room temperature chemicalbook.com |
| 2. Esterification | Methanol, Pyridine (optional) | This compound | Addition of methanol to the acyl chloride, often at reduced temperature |
This synthetic strategy begins with a readily available, non-fluorinated precursor, Methyl 3,5-dimethoxybenzoate (B1226732), and introduces the fluorine atom directly onto the aromatic ring. The success of this approach hinges on controlling the regioselectivity of the fluorination to target the C2 position.
The introduction of a fluorine atom onto the aromatic ring of Methyl 3,5-dimethoxybenzoate requires an electrophilic fluorinating agent. The two methoxy (B1213986) groups at the 3- and 5-positions are ortho-, para-directing and activating. Therefore, they direct electrophilic substitution to the 2-, 4-, and 6-positions. Since the 4- and 6-positions are equivalent due to symmetry, the primary challenge is achieving selective fluorination at the C2 position over the C4/C6 positions. The steric hindrance provided by the adjacent methoxy and methyl ester groups can influence the regioselectivity of this reaction.
Electrophilic fluorinating reagents of the N-F class are widely used for the direct fluorination of electron-rich aromatic compounds. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), F-TEDA-BF₄) is a prominent, commercially available, and user-friendly reagent for this purpose. ref.ac.uk It is known for its effectiveness in fluorinating a wide range of substrates under relatively mild conditions. nih.govmdpi.com
The reaction involves treating Methyl 3,5-dimethoxybenzoate with Selectfluor® in a suitable solvent, such as acetonitrile (B52724) or dichloromethane. nih.gov The reaction mechanism is believed to proceed via an electrophilic aromatic substitution pathway where the electron-rich aromatic ring attacks the electrophilic fluorine of the Selectfluor® reagent. youtube.com The choice of solvent and reaction conditions can be crucial for optimizing the yield and regioselectivity of the fluorination. nih.gov While Selectfluor® is a powerful reagent, careful optimization may be required to favor fluorination at the sterically more hindered C2 position.
| Starting Material | Fluorinating Agent | Solvent | General Conditions |
|---|---|---|---|
| Methyl 3,5-dimethoxybenzoate | Selectfluor® (F-TEDA-BF₄) | Acetonitrile, Dichloromethane | Stirring at room temperature or with gentle heating |
Methoxy Group Introduction
Nucleophilic Aromatic Substitution of Halogenated Benzoate (B1203000) Precursors
Nucleophilic aromatic substitution (SNAr) is a powerful strategy for introducing methoxy groups onto an aromatic ring that is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile, such as methoxide (B1231860), displaces a leaving group, typically a halide, on the benzene (B151609) ring. wikipedia.org The reaction is facilitated when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org
For the synthesis of methoxy-substituted benzoates, a polyhalogenated precursor can be treated with a methoxide source, like sodium methoxide. The reaction proceeds through an addition-elimination mechanism where the methoxide ion attacks the carbon atom bearing a halogen, forming the stabilized carbanionic intermediate before expelling the halide ion. libretexts.org The presence of multiple activating groups, such as fluorine atoms or nitro groups, on the precursor enhances the ring's susceptibility to nucleophilic attack. masterorganicchemistry.comlibretexts.org While direct examples for the target molecule are specific, the synthesis of related compounds like 3,5-dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid illustrates this principle, where halogen atoms are selectively substituted by methoxyl groups. researchgate.net
Table 1: Nucleophilic Aromatic Substitution for Methoxy Group Introduction
| Starting Material Precursor | Reagent | Key Reaction Type | Product Feature |
|---|---|---|---|
| Polyhalogenated Benzoate | Sodium Methoxide | SNAr (addition-elimination) | Methoxy group displaces halogen |
O-Methylation Strategies
O-methylation is a direct and common method for converting phenolic hydroxyl groups into methoxy ethers. This strategy involves treating a dihydroxybenzoate precursor with a methylating agent in the presence of a base. The base deprotonates the hydroxyl groups to form more nucleophilic phenoxides, which then react with the methylating agent.
Commonly used methylating agents include dimethyl sulfate (B86663) and methyl iodide. The choice of base and solvent is crucial for optimizing the reaction conditions and maximizing the yield. For instance, the synthesis of methyl 2-methoxybenzoate (B1232891) from salicylic (B10762653) acid (a hydroxybenzoic acid) can be achieved with high efficiency using dimethyl sulfate and a base like potassium carbonate. google.com This foundational reaction is widely applied in the synthesis of various methoxy-substituted aromatic compounds. wikipedia.org
Table 2: O-Methylation Reaction Components
| Component | Example Reagents | Role in Reaction |
|---|---|---|
| Hydroxy Precursor | Methyl 2,3-dihydroxybenzoate | Source of -OH groups |
| Methylating Agent | Dimethyl sulfate, Methyl iodide | Provides the methyl group |
| Base | Potassium carbonate, Sodium hydroxide (B78521) | Deprotonates hydroxyl groups |
Synthesis from Related Aromatic Precursors
The construction of this compound can also commence from aromatic precursors that already possess some of the required substituents. These methods involve the chemical transformation of existing functional groups to achieve the final target structure.
Derivatization of Methyl 2-formyl-3,5-dimethoxybenzoate
While less common, it is theoretically possible to synthesize the target compound from a precursor such as Methyl 2-formyl-3,5-dimethoxybenzoate. This pathway would necessitate the conversion of the formyl (-CHO) group into a fluorine atom. Such a transformation is complex and may involve multiple steps, such as a Baeyer-Villiger oxidation of the aldehyde to a formate (B1220265) ester, followed by hydrolysis to a phenol, and a subsequent fluorination reaction (e.g., using the Schiemann reaction or a modern fluorinating agent). The synthesis of related formyl benzoates, such as 5-formyl-2-methoxy methyl benzoate, is documented and can achieve high yields through formylation of the corresponding methoxy benzoate. google.com However, the subsequent conversion of the formyl group to fluorine on a highly substituted ring presents significant synthetic challenges.
Transformations from 2-Fluoro-3-nitrobenzoic Acid Derivatives
A more established synthetic route begins with precursors like 2-fluoro-3-nitrobenzoic acid. wipo.int The synthesis of the corresponding methyl ester, methyl 2-fluoro-3-nitrobenzoate, is a straightforward esterification reaction using methanol and an acid catalyst like sulfuric acid, often achieving high yields. chemicalbook.com
From this intermediate, the synthesis would proceed through a sequence of reactions:
Reduction of the Nitro Group: The nitro group (-NO₂) is reduced to an amino group (-NH₂).
Introduction of the First Methoxy Group: This can be achieved through diazotization of the amino group followed by substitution.
Introduction of the Second Methoxy Group: A second functional group would need to be introduced and converted to the final methoxy group, potentially via another nucleophilic substitution or a similar multi-step sequence.
This multi-step process allows for the regioselective introduction of functional groups, leveraging the directing effects of the substituents present on the aromatic ring at each stage.
Table 3: Synthetic Sequence from a Nitroaromatic Precursor
| Step | Precursor | Key Transformation | Intermediate/Product |
|---|---|---|---|
| 1 | 2-Fluoro-3-nitrobenzoic acid | Esterification | Methyl 2-fluoro-3-nitrobenzoate chemicalbook.com |
| 2 | Methyl 2-fluoro-3-nitrobenzoate | Nitro group reduction | Methyl 3-amino-2-fluorobenzoate |
Utility of Methyl 2,3,5,6-tetrafluorobenzoate as a Precursor
The use of highly halogenated starting materials like methyl 2,3,5,6-tetrafluorobenzoate represents a viable application of the nucleophilic aromatic substitution (SNAr) mechanism previously discussed. The four electron-withdrawing fluorine atoms strongly activate the aromatic ring towards nucleophilic attack.
By carefully controlling the reaction conditions, such as temperature, stoichiometry of the nucleophile (sodium methoxide), and reaction time, it is possible to achieve selective substitution of specific fluorine atoms. In a typical reaction, the methoxide ion would preferentially replace the fluorines at positions that are most activated by the ester group and the other fluorine atoms. The synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid serves as a strong precedent for this approach, demonstrating that selective di-substitution with methoxide is feasible, often following an initial nitration step to direct the substitution. researchgate.net This strategy offers a convergent route to dimethoxy-fluoro-benzoate structures.
Advanced Synthetic Techniques and Optimization
Modern synthetic chemistry offers a range of sophisticated techniques that can enhance reaction efficiency, reduce reaction times, and improve product yields. For the synthesis of this compound, microwave-assisted synthesis and catalytic approaches represent significant advancements over classical methods.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. bspublications.netresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in some cases, can lead to cleaner reactions with higher yields. semanticscholar.orgajrconline.org
A plausible application of microwave technology in the synthesis of this compound is in the final esterification step. The Fischer esterification of the precursor, 2-fluoro-3,5-dimethoxybenzoic acid, with methanol can be efficiently carried out under microwave irradiation. acs.orguwlax.eduacs.org Typically, the carboxylic acid is dissolved in an excess of methanol, which also serves as the solvent, with a catalytic amount of a strong acid like sulfuric acid. rasayanjournal.co.inresearchgate.net The sealed reaction vessel is then subjected to microwave heating at a controlled temperature, for instance, 120 °C for a short duration of 3 to 10 minutes. acs.orgresearchgate.net This rapid heating increases the kinetic energy of the molecules, leading to a higher frequency of effective collisions and thus a faster rate of reaction. uwlax.edu
The following table outlines a representative comparison of conventional versus microwave-assisted esterification for a generic benzoic acid, highlighting the typical advantages of the latter.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | Minutes ajrconline.org |
| Temperature | Reflux temperature of alcohol | Often higher (superheating in sealed vessels) uwlax.edu |
| Energy Consumption | High | Low researchgate.net |
| Solvent Usage | Can be significant | Often minimized (reactant as solvent) bspublications.net |
| Yield | Variable, often moderate | Often higher due to reduced side reactions researchgate.net |
This table presents generalized data based on typical outcomes in organic synthesis.
Catalytic methods are central to modern organic synthesis, offering pathways with higher efficiency and selectivity. In the context of synthesizing fluorinated aromatic compounds, copper-catalyzed reactions are of particular interest for the introduction of the fluorine atom. rsc.orgresearchgate.net While a direct copper-catalyzed synthesis of this compound is not explicitly detailed in the literature, analogous transformations provide a strong basis for a potential synthetic route.
One potential strategy involves the copper-mediated fluorination of an appropriately substituted aryl precursor, such as an aryl boronic acid or ester. acs.org For instance, a precursor like methyl 3,5-dimethoxy-2-(pinacolato)boronate could theoretically undergo a copper-catalyzed fluorination. These reactions often employ a copper(I) or copper(II) salt as the catalyst and a fluoride (B91410) source. The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle.
The development of such a catalytic step would be a significant advancement, potentially allowing for a more direct and milder route to the fluorinated aromatic core of the target molecule. Research in copper-catalyzed fluorination has shown compatibility with a range of functional groups, which is a crucial aspect for multi-substituted aromatic compounds. mdpi.com
The purification of the final product, this compound, is critical to obtain a compound of high purity. A combination of chromatographic techniques is typically employed for the isolation and purification of aromatic esters.
Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For a compound like this compound, a typical stationary phase would be silica (B1680970) gel. The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). By varying the ratio of these solvents, the retention factor (Rf) of the product can be optimized for effective separation from starting materials and byproducts.
Column Chromatography: For preparative scale purification, column chromatography is the method of choice. Based on the TLC analysis, a suitable solvent system is selected to elute the crude product through a silica gel column. The fractions are collected and analyzed by TLC to identify those containing the pure product.
Liquid Chromatography-Photodiode Array-Mass Spectrometry (LC-PDA-MS): For rigorous purity assessment and characterization, LC-PDA-MS can be utilized. This powerful analytical technique combines the separation capabilities of liquid chromatography with the detection capabilities of a photodiode array detector (which provides UV-Vis spectra) and a mass spectrometer (which provides mass-to-charge ratio information). This allows for the confirmation of the identity and purity of the synthesized this compound.
The table below summarizes the role of each technique in the purification and analysis process.
| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |
| TLC | Silica Gel | Hexane/Ethyl Acetate mixture | Reaction monitoring, solvent system optimization |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative purification and isolation |
| LC-PDA-MS | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradient | Purity assessment, structural confirmation |
Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bspublications.net The synthesis of this compound can be made more environmentally benign by incorporating these principles.
Microwave-Assisted Synthesis: As discussed, microwave-assisted synthesis is inherently a greener approach. It significantly reduces energy consumption and reaction times. semanticscholar.org By often using one of the reactants as the solvent, it adheres to the principle of minimizing waste. bspublications.net
Catalytic Processes: The use of catalytic reagents is a cornerstone of green chemistry as it reduces the amount of waste generated compared to stoichiometric reactions. Developing a catalytic method for the fluorination step would be a significant green improvement.
Solvent Selection: The choice of solvents is a critical aspect of green chemistry. nih.gov Traditional solvents like chlorinated hydrocarbons are often toxic and environmentally persistent. whiterose.ac.uk Greener alternatives such as ethyl acetate, heptane, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) should be considered for extraction and chromatographic purification steps. jk-sci.comrsc.org The ideal scenario is to perform reactions in the absence of a solvent or in a recyclable and non-toxic solvent.
By integrating these advanced techniques and green chemistry principles, the synthesis of this compound can be achieved in a more efficient, economical, and environmentally responsible manner.
Reaction Chemistry and Mechanistic Investigations of Methyl 2 Fluoro 3,5 Dimethoxybenzoate
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of Methyl 2-fluoro-3,5-dimethoxybenzoate is highly activated towards electrophilic aromatic substitution due to the presence of two methoxy (B1213986) groups. The fluorine atom, while generally deactivating, is an ortho-, para-director. The methyl ester group is a deactivating, meta-directing group. The regioselectivity of electrophilic substitution reactions is therefore determined by the combined directing effects of these substituents.
Halogenation Studies (e.g., Bromination)
The bromination of activated aromatic systems is a well-established electrophilic aromatic substitution reaction. wku.edu For substrates with multiple activating groups, such as dimethoxybenzene derivatives, the regioselectivity is often predictable based on the cumulative directing effects of the substituents. researchgate.net In the case of this compound, the two methoxy groups strongly activate the ring, while the fluorine atom also directs incoming electrophiles to its ortho and para positions. The methyl ester group, being a meta-director, will direct incoming electrophiles to the positions meta to it.
Considering the positions on the aromatic ring, the C4 and C6 positions are activated by the methoxy groups. The fluorine at C2 directs to C3 (which is already substituted) and C6. The ester at C1 directs to C3 and C5 (both substituted). Therefore, the most likely position for electrophilic attack is the C6 position, which is activated by both methoxy groups and the fluorine atom.
A plausible experimental approach for the monobromination of this compound would involve the use of a brominating agent like N-bromosuccinimide in a suitable solvent, such as acetonitrile (B52724), at a controlled temperature to favor the formation of the C6-bromo derivative.
Table 1: Predicted Regioselectivity of Bromination on this compound
| Position | Activating/Deactivating Groups and their Directing Effects | Predicted Reactivity |
| C4 | Activated by ortho-methoxy (C3) and para-methoxy (C5) groups. | Moderately Favorable |
| C6 | Activated by ortho-methoxy (C5) and para-methoxy (C3) groups, and ortho to fluorine (C2). | Most Favorable |
Formylation Reactions
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. jk-sci.comchemistrysteps.comorganic-chemistry.orgijpcbs.com This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. chemistrysteps.comthieme-connect.de Given the electron-rich nature of the aromatic ring in this compound, it is expected to be a suitable substrate for this transformation.
The regioselectivity of the Vilsmeier-Haack reaction on substituted benzenes is influenced by both electronic and steric factors. jk-sci.com The reaction generally favors positions that are electronically activated and sterically accessible. As discussed in the bromination section, the C6 position is the most electronically activated and sterically accessible site for electrophilic attack. Therefore, the Vilsmeier-Haack reaction is predicted to yield primarily Methyl 2-fluoro-6-formyl-3,5-dimethoxybenzoate.
Mechanistically, the reaction involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring to form a sigma complex. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt intermediate yields the aldehyde product. chemistrysteps.com
Table 2: Predicted Outcome of Vilsmeier-Haack Formylation
| Substrate | Reagents | Predicted Major Product |
| This compound | DMF, POCl₃, then H₂O | Methyl 2-fluoro-6-formyl-3,5-dimethoxybenzoate |
Nucleophilic Substitution Reactions
The ester group in this compound is susceptible to nucleophilic attack, leading to a variety of transformations.
Reactions at the Ester Group
The hydrolysis of methyl esters to their corresponding carboxylic acids is a fundamental reaction, typically carried out under acidic or basic conditions. chemspider.com The alkaline hydrolysis of sterically hindered esters can be challenging and may require forcing conditions. arkat-usa.org However, for this compound, while there is some steric hindrance from the ortho-fluoro and methoxy groups, the reaction is expected to proceed under standard basic hydrolysis conditions (e.g., refluxing with aqueous sodium hydroxide) to yield 2-fluoro-3,5-dimethoxybenzoic acid. Kinetic studies of the alkaline hydrolysis of related substituted methyl benzoates have provided insights into the reaction mechanisms. researchgate.net
Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) and an acid catalyst would be expected to produce Ethyl 2-fluoro-3,5-dimethoxybenzoate.
The reaction of esters with amines to form amides is a common transformation. While direct amidation can be slow, various catalytic methods have been developed to facilitate this reaction.
The formation of hydrazides from methyl esters is typically achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction is generally efficient for a wide range of esters. In the case of this compound, treatment with hydrazine hydrate would be expected to yield 2-fluoro-3,5-dimethoxybenzohydrazide. This hydrazide can then serve as a versatile intermediate for the synthesis of other heterocyclic compounds. For example, the condensation of a similar compound, 3,4,5-trimethoxybenzohydrazide, with 4-fluorobenzaldehyde (B137897) has been reported to form the corresponding N'-(4-fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide. researchgate.net
Table 3: Common Nucleophilic Substitution Reactions at the Ester Group
| Reaction | Nucleophile | Typical Product |
| Hydrolysis | H₂O / OH⁻ | 2-fluoro-3,5-dimethoxybenzoic acid |
| Transesterification | R'OH / H⁺ or OR'⁻ | Alkyl 2-fluoro-3,5-dimethoxybenzoate |
| Amidation | R'NH₂ | N-alkyl-2-fluoro-3,5-dimethoxybenzamide |
| Hydrazide Formation | N₂H₄·H₂O | 2-fluoro-3,5-dimethoxybenzohydrazide |
Reactions Involving the Aromatic Ring of this compound
The reactivity of the aromatic ring in this compound is significantly influenced by its substituents. The fluorine atom, along with the methoxy and methyl ester groups, dictates the regioselectivity and feasibility of various aromatic reactions.
Displacement of Fluorine
The fluorine atom at the C2 position of this compound is activated towards nucleophilic aromatic substitution (SNAr). This activation arises from the electron-withdrawing nature of the adjacent methyl ester group and the methoxy group at the para-position, which can stabilize the intermediate Meisenheimer complex.
In SNAr reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate. The subsequent departure of the fluoride (B91410) ion, which is a good leaving group in this context, results in the substituted product. The general mechanism for this substitution is a two-step addition-elimination process.
While specific studies on this compound are not extensively documented, the principles of SNAr on polyfluoroarenes suggest that various nucleophiles can displace the fluorine atom. nih.gov The reaction's success is often dependent on the nucleophilicity of the attacking species and the reaction conditions employed.
Reactions with Amines and other Nucleophiles
This compound can react with a variety of nucleophiles, particularly amines, through a nucleophilic aromatic substitution pathway. The reaction with primary or secondary amines would lead to the formation of the corresponding N-substituted 2-amino-3,5-dimethoxybenzoate derivatives. This transformation is a key step in the synthesis of various heterocyclic compounds and other functionalized molecules.
The reactivity of the fluorine atom towards displacement by amines is enhanced by the electronic effects of the other ring substituents. While direct experimental data for this specific compound is limited, analogous reactions on other ortho-fluoro or methoxy benzoic acids with organolithium and Grignard reagents have been shown to proceed effectively, displacing the fluoro or methoxy group. researchgate.net
The reaction of the corresponding benzoyl chloride, which can be synthesized from the ester, with amines is a standard method for forming amides. hud.ac.ukresearchgate.net However, direct substitution on the aromatic ring offers a more direct route to N-aryl or N-alkyl anthranilic acid derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The fluorine atom in this compound, while generally less reactive than other halogens like chlorine, bromine, or iodine, can participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. While aryl fluorides are known to be challenging substrates for this reaction, advancements in catalyst systems have enabled their use. nih.govrsc.orgresearchgate.netnih.gov
For this compound, a Suzuki-Miyaura coupling would involve its reaction with a boronic acid or ester in the presence of a suitable palladium catalyst and a base. The product would be a 2-aryl-3,5-dimethoxybenzoate derivative. The choice of ligand for the palladium catalyst is crucial for achieving good yields and preventing side reactions.
Table 1: Hypothetical Suzuki-Miyaura Coupling Reaction of this compound
| Entry | Boronic Acid (Ar-B(OH)₂) | Palladium Catalyst | Ligand | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | Methyl 2-phenyl-3,5-dimethoxybenzoate |
| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | Methyl 2-(p-tolyl)-3,5-dimethoxybenzoate |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | dppf | Na₂CO₃ | DME | Methyl 2-(thiophen-3-yl)-3,5-dimethoxybenzoate |
This table represents a hypothetical scenario based on general knowledge of Suzuki-Miyaura couplings of aryl fluorides and is not based on reported experimental data for this specific compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine to form a new carbon-nitrogen bond. wikipedia.orgrug.nl Similar to the Suzuki-Miyaura coupling, the use of aryl fluorides in this reaction has become more feasible with the development of specialized catalyst systems. researchgate.netnih.govresearchgate.net
In the case of this compound, a Buchwald-Hartwig amination would provide a route to various N-aryl or N-alkyl 2-amino-3,5-dimethoxybenzoate derivatives. This method offers an alternative to the direct nucleophilic aromatic substitution of fluorine by amines.
Table 2: Hypothetical Buchwald-Hartwig Amination of this compound
| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Product |
| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Methyl 2-(phenylamino)-3,5-dimethoxybenzoate |
| 2 | Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | Methyl 2-morpholino-3,5-dimethoxybenzoate |
| 3 | Benzylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | Methyl 2-(benzylamino)-3,5-dimethoxybenzoate |
This table represents a hypothetical scenario based on general knowledge of Buchwald-Hartwig aminations of aryl fluorides and is not based on reported experimental data for this specific compound.
Derivatives and Analogues of Methyl 2 Fluoro 3,5 Dimethoxybenzoate: Synthesis and Advanced Research
Synthesis of Fluorinated Benzoate (B1203000) Esters with Varying Substitution Patterns
The manipulation of fluorine and methoxy (B1213986) substituents on the benzoate ring is a key strategy for fine-tuning molecular properties. The number and position of these groups significantly influence the reactivity and potential applications of the resulting analogues.
The synthesis of di- and poly-fluorinated analogues often starts from highly fluorinated precursors. For instance, the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid, a close analogue, is achieved through a multi-step sequence beginning with 2,3,4,5-tetrafluorobenzoic acid. This process involves a series of reactions including nitration, methoxyl substitution, reduction of the nitro group, and diazotisation. researchgate.net The nitration of the tetrafluorobenzoic acid is a critical step that directs the subsequent selective substitution of fluorine atoms with methoxy groups. researchgate.net A general approach to such syntheses is outlined below:
Nitration : Introduction of a nitro group to a poly-fluorinated benzoic acid acts as a directing group for subsequent nucleophilic aromatic substitution. researchgate.net
Methoxylation : The activated nitro-intermediate is reacted with a methoxide (B1231860) source, such as sodium methoxide, to replace specific fluorine atoms with methoxy groups. The selectivity of this substitution is often low, but the presence of a directing nitro group can lead to specific ortho- and para-methoxy products. researchgate.net
Reduction : The nitro group is then reduced to an amino group, typically through catalytic hydrogenation (e.g., using Pd/C). researchgate.net
Deamination : The resulting amino group is removed via diazotisation followed by reduction to yield the desired poly-fluorinated, dimethoxy-substituted benzoic acid. researchgate.net
Esterification : The final step involves the esterification of the carboxylic acid with methanol (B129727), often under acidic conditions, to produce the methyl ester.
The preparation of 2,6-difluoroaniline (B139000) from 1,2,3-trichlorobenzene (B84244) involves an initial fluorine-for-chlorine exchange, which yields a mixture of difluorochlorobenzene isomers, highlighting the complexities of controlling regioselectivity in fluorination reactions. google.com
Table 1: Synthetic Route for a Di-fluorinated Dimethoxybenzoic Acid Analogue researchgate.net
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Nitration | Concentrated Nitric Acid, Sulfuric Acid | Introduction of a nitro directing group. |
| 2 | Methoxylation | Sodium Methoxide | Selective substitution of fluorine with methoxy groups. |
| 3 | Reduction | Pd/C, H₂ | Conversion of the nitro group to an amino group. |
| 4 | Deamination | NaNO₂, HCl, H₃PO₂ | Removal of the amino group. |
| 5 | Esterification | Methanol, Acid Catalyst | Formation of the final methyl ester product. |
Analogues with altered methoxy group arrangements are synthetically accessible and provide insight into structure-activity relationships. Methyl 3,5-dimethoxybenzoate (B1226732), lacking the fluorine atom, is a common derivative. Its synthesis is typically achieved through the esterification of 3,5-dimethoxybenzoic acid. This precursor can be prepared from 3,5-dihydroxybenzoic acid by methylation using a reagent like dimethyl sulfate (B86663) in the presence of a base. chemicalbook.comgoogle.com
The esterification process itself is a standard acid-catalyzed reaction between the carboxylic acid and methanol. The synthesis of a series of methyl benzoates with various substituents has been studied using solid acid catalysts, demonstrating that steric hindrance, particularly from ortho-positioned groups, can significantly decrease the reaction yield. mdpi.com The positioning of methoxy groups can also have a directing effect in other reactions; for example, in rhodium-catalyzed C-H activation, a methoxy group at the meta-position can lead to poor regioselectivity, sometimes favoring sterically hindered products due to weak non-covalent interactions. mdpi.com
Table 2: Common Synthesis Methods for Methyl 3,5-dimethoxybenzoate
| Starting Material | Key Reagents | Reaction Type | Reference |
| 3,5-Dimethoxybenzoic Acid | Methanol, Acid Catalyst | Esterification | |
| 3,5-Dihydroxybenzoic Acid | Dimethyl Sulfate, Base | Methylation, then Esterification | chemicalbook.comgoogle.com |
Introduction of Diverse Functional Groups
The introduction of functional groups such as formyl, nitro, amino, hydroxy, and carboxylates onto the benzoate scaffold expands the chemical diversity and potential utility of these compounds.
Formyl (-CHO) and nitro (-NO₂) groups are powerful electron-withdrawing groups that can significantly alter the electronic properties of the aromatic ring and serve as handles for further synthetic transformations.
The synthesis of nitro derivatives is often achieved through electrophilic aromatic substitution. For example, Methyl 2-fluoro-3-nitrobenzoate can be synthesized by the esterification of 2-fluoro-3-nitrobenzoic acid. chemicalbook.com The nitro-acid precursor itself can be prepared by the oxidation of 2-fluoro-3-nitrotoluene. wipo.int A synthetic route starting from 2,6-dichlorobenzoic acid involves nitration to yield 2,6-dichloro-3-nitrobenzoic acid, followed by esterification with methanol. patsnap.com
Formyl derivatives like Methyl 5-formyl-3-methoxybenzoate have been prepared from 3-hydroxy-5-(methoxycarbonyl)benzoate. researchgate.net A multi-step synthesis involves protecting the phenol, selective hydrolysis of one ester group, reduction of the resulting carboxylic acid to an alcohol, and subsequent oxidation to the aldehyde. researchgate.net Another method involves the direct formylation of a precursor like methyl 2-methoxybenzoate (B1232891) using urotropine and methanesulfonic acid. google.com
Table 3: Examples of Formyl and Nitro Derivative Synthesis
| Derivative | Precursor | Key Reagents | Reaction Type | Reference |
| Methyl 2-fluoro-3-nitrobenzoate | 2-Fluoro-3-nitrobenzoic Acid | Methanol, H₂SO₄ | Esterification | chemicalbook.com |
| Methyl 5-formyl-2-methoxybenzoate | Methyl 2-methoxybenzoate | Urotropine, Methanesulfonic Acid | Formylation | google.com |
| Methyl 5-formyl-3-methoxybenzoate | Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate | PCC | Oxidation | researchgate.net |
Amino (-NH₂) and hydroxy (-OH) groups are important functionalizations, often introduced to modulate biological activity or participate in hydrogen bonding.
Amino derivatives are commonly prepared by the reduction of a corresponding nitro compound. For instance, the synthesis of the anti-cancer drug intermediate Methyl 2-fluoro-3-aminobenzoate is accomplished through the catalytic hydrogenation of a fluorinated nitro-ester precursor. patsnap.com Similarly, the synthesis of gefitinib (B1684475) involves a step where a nitro group on a substituted methoxybenzoate is reduced to an amino group using powdered iron in acetic acid. mdpi.com These reductions are typically high-yielding and can be achieved with various reagents, including catalytic hydrogenation over palladium on carbon (Pd/C). mdpi.com
Hydroxy derivatives can be synthesized through several routes. One common method is the demethylation of a methoxy group. Alternatively, they can be built up from hydroxy-substituted precursors. For example, Methyl 4-fluoro-3-hydroxybenzoate is synthesized by the esterification of 4-fluoro-3-hydroxybenzoic acid using thionyl chloride in methanol. The compound Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate is also a known derivative, highlighting the possibility of selective functionalization on the ring. synquestlabs.com
The methyl ester of Methyl 2-fluoro-3,5-dimethoxybenzoate can be hydrolyzed to its corresponding carboxylic acid, 2-fluoro-3,5-dimethoxybenzoic acid. This transformation is a fundamental step in creating acid derivatives and is typically achieved through saponification. The process generally involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a solvent mixture like methanol and water. chemicalbook.com Following the reaction, acidification of the mixture precipitates the carboxylic acid product. chemicalbook.com
For example, the hydrolysis of the related compound methyl 4-fluoro-3-methoxybenzoate to 4-fluoro-3-methoxybenzoic acid is performed using sodium hydroxide in aqueous methanol at room temperature, achieving a high yield. chemicalbook.com This standard procedure is widely applicable to various benzoate esters for the generation of their parent carboxylic acids, which can then be used in further reactions, such as amide bond formation or the synthesis of other acid derivatives.
Conjugation to Biologically Active Scaffolds
The conjugation of the 2-fluoro-3,5-dimethoxybenzoyl moiety to established pharmacophores is a key strategy aimed at creating hybrid molecules that may exhibit synergistic or novel biological effects. This approach leverages the inherent activities of well-characterized scaffolds while using the substituted benzoate to modulate properties such as target binding, selectivity, and pharmacokinetics.
The isoindolin-1-one (B1195906) core is a privileged scaffold found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net Similarly, the 1,2,3-triazole ring, often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a highly stable and versatile linker that can mimic an amide bond and is resistant to metabolic degradation. mdpi.comresearchgate.net Triazole-containing compounds have demonstrated significant potential in various therapeutic areas. uobaghdad.edu.iqnih.govopenaccessjournals.com
While direct synthesis of conjugates from this compound is not extensively documented, established synthetic routes provide a clear path for their creation. A plausible approach involves the initial hydrolysis of the methyl ester to the corresponding 2-fluoro-3,5-dimethoxybenzoic acid. This carboxylic acid can then be coupled with an amino-functionalized isoindolinone derivative via standard peptide coupling reagents (e.g., DCC, EDC, HATU) to form a stable amide linkage.
For triazole conjugation, the 2-fluoro-3,5-dimethoxybenzoic acid could be linked to a propargyl amine or alcohol to introduce an alkyne handle. This functionalized benzoate can then undergo a click reaction with an azide-modified biologically active molecule, creating a stable triazole-linked conjugate. This modular approach allows for the combination of the benzoate's unique electronic features with the proven bioactivity of diverse molecular partners.
Table 1: Potential Strategies for Conjugate Synthesis
| Scaffold | Key Intermediate | Coupling Reaction | Linkage Type |
|---|---|---|---|
| Isoindolinone | 2-fluoro-3,5-dimethoxybenzoic acid | Amide coupling (e.g., EDC/HOBt) | Amide |
Stilbenes are a class of compounds characterized by a 1,2-diphenylethylene core and are known for their diverse biological activities, including antioxidant and anticancer effects. nih.govnih.gov The synthesis of stilbene (B7821643) derivatives can be achieved through several established cross-coupling reactions. scispace.comrsc.org Benzoic acid derivatives serve as versatile precursors for these transformations. nih.govscispace.com
Synthetic routes such as the Mizoroki-Heck reaction, Perkin condensation, and Wittig-type reactions are commonly employed to construct the stilbene backbone. nih.govscispace.com For instance, this compound could be reduced to the corresponding benzaldehyde. This aldehyde can then serve as a substrate in a Wittig or Horner-Wadsworth-Emmons reaction with a suitable benzylphosphonium salt or phosphonate (B1237965) ester to yield the desired stilbene derivative. nih.gov Alternatively, conversion of the benzoic acid to an aryl halide would enable its use in palladium-catalyzed cross-coupling reactions, such as the Heck reaction with styrene, to build the stilbene scaffold. scispace.com These methods allow for the incorporation of the 2-fluoro-3,5-dimethoxyphenyl moiety into a stilbene framework, creating novel compounds for biological evaluation.
Conjugating small aromatic molecules to peptides is a widely used strategy to create peptide-drug conjugates (PDCs) with improved therapeutic profiles. nih.gov This modification can enhance stability against proteolysis, modulate solubility, and improve cell permeability. nih.govnih.govdoaj.org The conjugation of benzoic acid to plant peptides has been observed as a natural detoxification pathway. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds in drug discovery. For derivatives of this compound, SAR studies focus on how modifications to the fluorine and methoxy substituents impact biological efficacy.
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.comnih.gov The position of the fluorine atom on the aromatic ring is critical and can dramatically alter a molecule's properties. researchgate.net
In derivatives of 2-fluoro-3,5-dimethoxybenzoic acid, the fluorine atom is positioned ortho to the carboxyl group. This placement has several predictable consequences:
Electronic Effects : Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can increase the acidity of the corresponding benzoic acid. researchgate.netnih.gov This change in pKa can alter the ionization state of the molecule at physiological pH, influencing its ability to interact with biological targets and cross cellular membranes.
Metabolic Stability : Fluorine can block metabolic oxidation at the site of substitution. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage by cytochrome P450 enzymes. nih.gov Placing the fluorine at the C2 position can shield the molecule from ortho-hydroxylation.
Conformational Influence : The small size of the fluorine atom means it often acts as a hydrogen isostere, but its electronegativity can influence the conformation of the molecule by affecting intramolecular interactions, which can impact its binding to a receptor. nih.gov However, in some cases, even a single fluorine atom can have a significant detrimental effect on binding affinity if it disrupts a critical hydrogen bonding network. nih.gov
Systematic studies often involve synthesizing isomers with fluorine at different positions (e.g., meta or para to the carboxyl group) to probe the importance of its ortho placement for a specific biological activity.
The two methoxy groups at the 3- and 5-positions are key features that significantly influence the molecule's lipophilicity, electronic character, and potential for hydrogen bonding. Modifications to these groups are a powerful tool for probing and optimizing biological activity. nih.gov
Key modifications and their potential impact include:
Demethylation : Conversion of one or both methoxy groups (-OCH₃) to hydroxyl groups (-OH) introduces a hydrogen bond donor functionality. This can lead to new or enhanced interactions with a biological target and typically increases hydrophilicity. The antioxidant activity of phenolic compounds is often linked to the number and position of hydroxyl groups. nih.gov The biological activity of 2-hydroxy-4-methoxy benzoic acid, a related natural product, highlights the importance of such groups. phcog.comnih.gov
Homologation/Alteration of Alkoxy Chains : Replacing the methoxy groups with larger alkoxy groups (e.g., ethoxy, propoxy) systematically increases lipophilicity and steric bulk. This can be used to explore the size of a receptor's binding pocket and optimize membrane permeability.
Bioisosteric Replacement : The methoxy group can be replaced with bioisosteres to fine-tune electronic and steric properties while improving metabolic stability. A common example is the replacement of a methoxy group with a difluoromethoxy (-OCHF₂) group. This modification often retains the approximate size and conformation of the methoxy group but alters its electronic properties and can enhance potency and metabolic stability, as demonstrated in studies on estradiol (B170435) derivatives. nih.gov The transfer of other moieties, such as a 2-(hydroxymethoxy)vinyl group, has also been explored as a strategy to enhance bioactivity. mdpi.comresearchgate.net
These modifications, often performed in combination, allow for a detailed exploration of the SAR, guiding the design of more potent and selective analogues.
Table 2: Summary of Potential Methoxy Group Modifications and Their Rationale
| Modification | Rationale | Potential Effect on Properties |
|---|---|---|
| O-Demethylation (-OCH₃ → -OH) | Introduce H-bond donor capacity; mimic natural phenols. | Increased polarity, altered target binding, potential for antioxidant activity. |
| Alkoxy Homologation (-OCH₃ → -OR) | Modulate lipophilicity and probe steric tolerance. | Increased lipophilicity, modified membrane permeability. |
Conformation-Activity Relationships
The presence of substituents ortho to the methoxy groups and the ester functionality can introduce significant steric hindrance, forcing these groups out of the plane of the benzene (B151609) ring. This non-planar conformation can have a profound impact on the molecule's ability to fit into a specific binding pocket of a receptor or enzyme. The interplay between the electronic effects and the steric demands of the substituents governs the preferred conformation and, consequently, the biological response.
Influence of Methoxy Group Conformation
In substituted anisoles, the orientation of the methoxy group relative to the benzene ring is a critical determinant of molecular properties. While often depicted as planar with the ring to maximize resonance stabilization, ortho-substituents can force the methoxy group into a non-planar conformation. This rotation around the Ar-O bond alters the molecule's shape and the presentation of its pharmacophoric features.
For analogues of this compound, the two methoxy groups at positions 3 and 5 can adopt various orientations. The energetic barrier to rotation is influenced by the nature of the adjacent substituents. Theoretical and experimental studies on related polysubstituted aromatic compounds have shown that the preferred conformation aims to minimize steric clash while optimizing electronic interactions. The relative orientation of the two methoxy groups can define a specific three-dimensional space that may be crucial for optimal interaction with a biological target.
Role of Fluorine Substitution
The substitution of a hydrogen atom with fluorine can significantly alter the conformational preferences of a molecule, thereby influencing its biological activity. Fluorine's high electronegativity and relatively small size allow it to act as a hydrogen bond acceptor, a property that can be pivotal in ligand-receptor interactions. In the context of derivatives of this compound, the fluorine at the 2-position can engage in through-space interactions with adjacent functional groups.
These non-bonded interactions, such as dipole-dipole or steric repulsions, can restrict the rotation of the methoxy and ester groups, locking the molecule into a more rigid and defined conformation. This pre-organization can be entropically favorable for binding to a receptor, as less conformational freedom is lost upon binding. However, if the locked conformation is not the bioactive one, a significant decrease in activity can be observed. Studies on fluorinated cannabinoids have shown that fluorine substitution can have a detrimental effect on receptor binding, underscoring the nuanced role of this halogen in drug design. nih.gov
Conformational Effects on Biological Activity: A Tabular Overview
The following table summarizes the potential impact of key conformational features on the biological activity of hypothetical this compound analogues. This data is illustrative and based on established principles of medicinal chemistry, as specific experimental data for this class of compounds is not publicly available.
| Analogue | Key Conformational Feature | Postulated Impact on Activity | Rationale |
| Analogue A | Planar Methoxy Groups | Potentially Higher Activity | Maximized resonance may enhance electronic interactions with the target. |
| Analogue B | Non-planar Methoxy Groups | Potentially Lower or Higher Activity | A non-planar arrangement might be required to fit a specific binding pocket or could disrupt optimal binding. |
| Analogue C | Restricted Ester Rotation | Potentially Higher Selectivity | A fixed orientation of the ester could lead to more specific interactions with the target. |
| Analogue D | Fluorine-Methoxy Through-Space Interaction | Increased Rigidity | A more defined conformation can enhance binding affinity if it matches the bioactive conformation. |
Advanced Research Findings
While specific conformation-activity relationship studies on this compound derivatives are limited in the public domain, research on structurally related compounds provides valuable insights. For instance, studies on the conformational analysis of 2,6-disubstituted N-phenylformamides highlight how ortho substituents dictate the rotational barriers and preferred conformations around the aryl-N bond. nih.gov Similarly, investigations into the through-space spin-spin couplings in fluoroarenes provide experimental evidence for the non-bonded interactions that can shape molecular conformation. researchgate.net
Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the preferred conformations of these molecules in solution. By correlating these conformational preferences with biological activity data from a series of analogues, a more detailed and predictive conformation-activity relationship can be established. This understanding is crucial for the rational design of new derivatives with improved therapeutic properties.
Spectroscopic and Analytical Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
In the ¹H NMR spectrum of Methyl 2-fluoro-3,5-dimethoxybenzoate, distinct signals are expected for the aromatic protons and the protons of the methyl ester and methoxy (B1213986) groups. The fluorine atom and the methoxy groups on the aromatic ring influence the chemical shifts of the aromatic protons through electronic effects and potential through-space coupling.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.5 - 7.5 | Doublet of doublets | 2-4 (H-F), 2-3 (H-H) |
| Aromatic-H | 6.5 - 7.5 | Doublet of doublets | 2-4 (H-F), 2-3 (H-H) |
| OCH₃ (ester) | 3.8 - 4.0 | Singlet | N/A |
| OCH₃ (ether) | 3.7 - 3.9 | Singlet | N/A |
| OCH₃ (ether) | 3.7 - 3.9 | Singlet | N/A |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is typically observed in the downfield region (160-170 ppm). The aromatic carbons' chemical shifts are influenced by the fluorine and methoxy substituents. The carbons directly bonded to the electronegative oxygen and fluorine atoms will be deshielded and appear at higher chemical shifts.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 160 - 170 |
| C-F (aromatic) | 150 - 165 (doublet, due to C-F coupling) |
| C-OCH₃ (aromatic) | 145 - 160 |
| C-COOCH₃ (aromatic) | 110 - 125 |
| CH (aromatic) | 95 - 115 |
| OCH₃ (ester) | 51 - 54 |
| OCH₃ (ether) | 55 - 60 |
Note: The chemical shifts are estimates and would be confirmed by experimental data.
To unambiguously assign the proton and carbon signals, especially for the substituted aromatic ring, two-dimensional (2D) NMR techniques are often employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the assignments made in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecule, for instance, by showing correlations from the methoxy protons to the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space. This can be particularly useful in determining the spatial arrangement of the substituents on the aromatic ring. For example, a NOESY correlation between the protons of one of the methoxy groups and a nearby aromatic proton would help to confirm their relative positions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (ester) | Stretch | 1720 - 1740 |
| C-O (ester) | Stretch | 1200 - 1300 |
| C-F (aromatic) | Stretch | 1100 - 1250 |
| C-O (ether) | Asymmetric Stretch | 1200 - 1275 |
| C-O (ether) | Symmetric Stretch | 1000 - 1075 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (methyl) | Stretch | 2850 - 3000 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.
For this compound (C₁₀H₁₁FO₄), the expected exact mass would be calculated and compared to the experimental value from HRMS to confirm the molecular formula. The mass spectrum would show a molecular ion peak [M]⁺, and other peaks corresponding to the fragmentation of the molecule, such as the loss of a methoxy group (-OCH₃) or the methyl ester group (-COOCH₃).
Molecular Ion Detection and Fragmentation Patterns
In mass spectrometry analysis of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. This provides a primary confirmation of the compound's identity.
Subsequent fragmentation would likely proceed through characteristic pathways for benzoate (B1203000) esters and aromatic ethers. Key fragmentation patterns would be anticipated to involve:
Loss of the methoxy group (-OCH3): This would result in a significant fragment ion.
Loss of the methyl group from the ester (-CH3): Leading to the formation of a carboxylate radical cation.
Decarboxylation: The loss of CO2 from the ester functional group.
Cleavage of the ester group: Resulting in fragments corresponding to the benzoyl cation and the methoxy radical.
The presence of the fluorine atom and two methoxy groups on the aromatic ring would influence the fragmentation pattern, potentially leading to characteristic neutral losses and the stabilization of certain fragment ions. A high-resolution mass spectrometry (HRMS) analysis would provide precise mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments, further confirming the structure.
X-ray Crystallography and Solid-State Analysis
Crystal Structure Elucidation and Molecular Geometry
X-ray crystallography would provide definitive insights into the three-dimensional structure of this compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. The resulting crystal structure would reveal the planarity of the benzene (B151609) ring and the conformation of the methyl ester and methoxy substituents relative to the ring. The fluorine atom's position would also be unequivocally established.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.35 |
Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from an X-ray crystallographic study.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure
Electronic Transitions and Absorption Maxima
The UV-Vis absorption spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or cyclohexane, would be expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The benzene ring is the primary chromophore, and the methoxy and fluoro substituents would act as auxochromes, influencing the position and intensity of the absorption maxima (λmax). The electron-donating methoxy groups would likely cause a bathochromic (red) shift of the absorption bands compared to unsubstituted methyl benzoate.
HOMO-LUMO Energy Gaps
Computational studies, often employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for evaluating the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, while the LUMO would be expected to have significant contributions from the carbonyl group of the ester and the aromatic ring.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations are typically performed using methodologies like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Geometry Optimization and Energetics
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Using DFT methods, often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), the potential energy surface of the molecule is explored to find the minimum energy conformation.
From this optimized geometry, key thermodynamic parameters such as the total energy, enthalpy, and Gibbs free energy can be calculated. These energetic values are crucial for assessing the molecule's stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties.
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. This analysis helps in understanding the charge transfer interactions that can occur within the molecule.
Hypothetical FMO Data for Methyl 2-fluoro-3,5-dimethoxybenzoate
| Parameter | Hypothetical Value (eV) | Significance |
| HOMO Energy | -6.5 | Electron-donating capacity |
| LUMO Energy | -1.2 | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical reactivity and stability |
Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The different colors on the MEP map indicate the electrostatic potential:
Red: Regions of most negative potential, rich in electrons, and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.
Blue: Regions of most positive potential, electron-deficient, and susceptible to nucleophilic attack. These are often located around hydrogen atoms.
Green: Regions of neutral potential.
For this compound, one would expect negative potential (red) around the oxygen atoms of the methoxy (B1213986) and ester groups, as well as the fluorine atom, while positive potential (blue) would be anticipated around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge transfer and hyperconjugative interactions, which contribute to the molecule's stability.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. The presence of electron-donating (methoxy groups) and electron-withdrawing (fluoro and ester groups) substituents on the benzene (B151609) ring of this compound could potentially lead to interesting NLO properties.
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is extensively used in drug discovery to screen for potential therapeutic agents. The process involves placing the ligand in the binding site of the protein and calculating a docking score, which represents the binding affinity.
A molecular docking study of this compound would involve selecting a relevant protein target and using software to predict the binding mode and interactions. The analysis would identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. This information is crucial for understanding the potential biological activity of the compound.
Binding Affinity Predictions
Currently, specific binding affinity predictions for this compound against particular biological targets are not available in the public domain. Binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or IC50 value, quantifies the strength of the interaction between a ligand and its target. Molecular docking simulations are a primary tool for predicting these values. This process involves computationally modeling the interaction between the small molecule and the three-dimensional structure of a protein to determine the most stable binding conformation and estimate the binding energy. A lower binding energy generally corresponds to a higher binding affinity.
Interaction with Biological Targets (e.g., Enzymes, Proteins)
Detailed computational studies on the specific interactions of this compound with biological targets such as enzymes or proteins have not been publicly reported. Such studies would typically identify key amino acid residues within the binding site of a target protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. Understanding these interactions is fundamental to explaining the compound's mechanism of action and for guiding further structural modifications to enhance potency and selectivity.
Pharmacokinetic and ADMET Prediction Studies
Pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—as well as toxicity (T), are critical for the development of a successful drug. Computational tools are widely used to predict these ADMET properties early in the drug discovery process.
Computational Assessment of Drug-likeness
The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug with respect to its physicochemical properties. Several rule-based filters are employed to assess drug-likeness, with Lipinski's Rule of Five being one of the most common. phcogj.com These rules are based on the observation that most orally administered drugs have certain physicochemical characteristics, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
While specific computational studies for this compound are not available, a theoretical assessment based on its structure can be performed. The evaluation of pharmacokinetic properties is a crucial step in the early stages of drug discovery. nih.gov In silico methods provide valuable information about the most promising drug-like compounds from a larger pool of molecules. phcogj.com
Table 1: Predicted Physicochemical Properties and Drug-likeness of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Formula | C10H11FO4 | N/A |
| Molecular Weight | 214.19 g/mol | Compliant (< 500) |
| LogP (octanol/water partition coefficient) | ~1.95 | Compliant (< 5) |
| Hydrogen Bond Donors | 0 | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 4 | Compliant (≤ 10) |
Note: The LogP value is an estimation based on computational algorithms and may vary slightly between different prediction tools.
Based on these predicted properties, this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of many orally bioavailable drugs. However, it is important to note that these are theoretical predictions, and experimental validation is necessary to confirm these characteristics. Computational ADMET screening is a valuable tool for identifying potential liabilities of a compound before significant resources are invested in its development. nih.gov
Applications in Medicinal Chemistry and Bioactive Compound Research
Antimicrobial and Antifungal Investigations
While specific studies on the antimicrobial and antifungal properties of Methyl 2-fluoro-3,5-dimethoxybenzoate are not extensively documented, the broader class of fluorinated and methoxylated benzoic acid derivatives has shown promise in this area. The presence of fluorine can enhance a molecule's metabolic stability and membrane permeability, which are desirable properties for antimicrobial agents. Similarly, dimethoxybenzene moieties are found in various natural and synthetic compounds with antimicrobial activity.
There is a lack of direct evidence for the activity of this compound against specific pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. However, research into related structures provides some context. For instance, derivatives of trimethoxybenzoic acid have been investigated as potential efflux pump inhibitors in bacteria, which is a mechanism to overcome antibiotic resistance. nih.gov Specifically, certain derivatives have shown the ability to inhibit efflux pumps in Staphylococcus aureus. nih.gov Furthermore, various fluorinated benzothiazole (B30560) derivatives have demonstrated significant antibacterial activity against S. aureus.
With regard to Mycobacterium tuberculosis, studies on 6-fluorophenylbenzohydrazides, which share a fluorinated phenyl group, have shown that these compounds can inhibit the growth of this bacterium by targeting tryptophan biosynthesis. biosynth.com While these findings are for related but distinct chemical classes, they highlight the potential of the fluoro- and dimethoxy-substituted phenyl motif as a pharmacophore in the development of new antibacterial agents.
Anticancer and Antiproliferative Studies
The structural features of this compound are of significant interest in the design of anticancer agents. Fluorine substitution is a common strategy in medicinal chemistry to improve the efficacy and pharmacokinetic profile of cancer drugs. nih.gov The dimethoxybenzene group is also a key feature in several natural and synthetic compounds with potent antiproliferative properties.
While direct studies on this compound's ability to inhibit cellular growth and induce apoptosis are not available, related compounds have demonstrated these effects. For example, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a compound with a fluorinated phenyl ring, has been shown to induce apoptosis in breast cancer cell lines. nih.gov This compound was found to be more toxic to cancer cells than to normal fibroblast cells and induced caspase-dependent apoptosis. nih.gov
| Compound | Cell Line | IC50 | Effect |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (non-aggressive breast cancer) | 0.73 ± 0.0 µM | Induces apoptosis |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (aggressive breast cancer) | 20.4 ± 0.2 µM | Induces apoptosis |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | L-cells (normal fibroblast) | 59.6 ± 2.5 µM | Lower toxicity |
This table presents data on a related compound, not this compound itself.
The most direct and significant application of the this compound scaffold in medicinal chemistry is in the development of kinase inhibitors, particularly for Fibroblast Growth Factor Receptors (FGFR).
FGFR Inhibition:
This compound serves as a key intermediate in the synthesis of a series of potent and selective FGFR inhibitors. Specifically, the 2-fluoro-3,5-dimethoxyphenethyl moiety, derived from the title compound, is incorporated into a 5H-pyrrolo[2,3-b]pyrazine scaffold. nih.gov One of the most promising compounds from this series, 3-(2-Fluoro-3,5-dimethoxyphenethyl)-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine , demonstrated sub-nanomolar enzymatic activity against FGFR1. nih.govscienceopen.com
The dimethoxybenzene group is recognized as a selectivity-enhancing motif for FGFR inhibitors. nih.gov The development of these inhibitors was guided by structure-based drug design, and the optimized compounds showed in vivo efficacy in xenograft mouse models with tumors having FGFR genetic alterations. nih.gov
| Compound Derivative | Target | Activity |
| 3-(2-Fluoro-3,5-dimethoxyphenethyl)-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | FGFR1 | Sub-nanomolar enzymatic inhibition |
This table highlights the activity of a derivative synthesized using the this compound scaffold.
While direct links to Aurora Kinase B and Bruton's Tyrosine Kinase (BTK) inhibition by this compound are not established, the general structural class is relevant. For instance, various fluorinated compounds are being explored as BTK inhibitors. nih.gov
There is currently no direct scientific literature linking this compound or its immediate derivatives to proteasome inhibition.
The 3,5-dimethoxyphenyl group, a key feature of this compound, is present in several microtubule-targeting agents. mdpi.com For example, compounds with a 3,5-dimethoxyphenyl group connected to a piperazine (B1678402) ring have shown enhanced antiproliferative activity by hindering tubulin polymerization and causing microtubule disorganization. mdpi.com While these are not direct derivatives of the title compound, they underscore the importance of the dimethoxy substitution pattern for this mode of anticancer activity.
Research on "this compound" and Its Direct Biological Applications Remains Undisclosed in Publicly Available Literature
Despite a comprehensive search of scientific databases and scholarly articles, there is currently no publicly available research detailing the specific antidiabetic, anti-inflammatory, analgesic, anxiolytic, or antipsychotic activities of the chemical compound this compound.
While the individual chemical moieties present in this compound—such as the fluorinated benzene (B151609) ring and methoxy (B1213986) groups—are common in medicinally active compounds, the specific combination and arrangement in this particular molecule has not been the subject of published research in the therapeutic areas outlined.
Scientific inquiry often explores vast chemical landscapes, and it is not uncommon for a specific compound to have been synthesized but not yet extensively studied for its biological effects. The development of therapeutic agents is a lengthy and complex process, with many compounds being synthesized and screened, but only a small fraction progressing to in-depth biological evaluation that would be published in peer-reviewed journals.
Therefore, while research into structurally related compounds or molecules with similar functional groups may exist, a direct and focused analysis of this compound in the contexts of:
Antidiabetic Activity
Anti-inflammatory and Analgesic Properties
Anxiolytic and Antipsychotic Research
Development of Novel Therapeutic Agents
is not present in the current body of scientific literature accessible through public search. This indicates a gap in the current knowledge regarding the potential therapeutic applications of this specific chemical entity. Future research may yet uncover biological activities for this compound, but as of now, no such data is available to be reported.
Future Research Directions and Unexplored Avenues
Synthesis of Advanced Derivatives with Enhanced Bioactivity
The core structure of Methyl 2-fluoro-3,5-dimethoxybenzoate serves as a promising starting point for the synthesis of advanced derivatives with potentially enhanced biological activity. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. rroij.comnih.gov The presence of both a fluorine atom and methoxy (B1213986) groups offers multiple avenues for structural modification to create novel compounds with therapeutic potential.
Future research could focus on the following areas:
Modification of the Ester Group: Conversion of the methyl ester to other esters, amides, or other functional groups could significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net
Introduction of Additional Substituents: The aromatic ring can be further functionalized to introduce other groups that may enhance bioactivity. For instance, the addition of heterocyclic moieties is a common strategy in the development of new drugs. nih.gov
Stereoselective Synthesis: For derivatives with chiral centers, the development of enantioselective synthetic methods will be crucial to isolate and evaluate the activity of individual stereoisomers. acs.org
The exploration of these synthetic modifications could lead to the discovery of new drug candidates for a variety of diseases. The general bioactivity of dimethoxybenzene derivatives in pharmaceutical applications further supports this direction of research. nih.gov
Targeted Drug Delivery Systems Utilizing the Compound
The development of targeted drug delivery systems is a critical area of research aimed at increasing the efficacy of therapeutic agents while minimizing side effects. nih.gov The physicochemical properties of this compound and its potential derivatives could be leveraged for their incorporation into various drug delivery platforms.
Key research avenues include:
Liposomal Formulations: The lipophilicity imparted by the methoxy groups and the fluorine atom may facilitate the encapsulation of derivatives into liposomes for targeted delivery to specific tissues.
Nanoparticle Conjugation: Covalent attachment of the compound or its bioactive derivatives to nanoparticles could enable passive or active targeting to tumor sites through the enhanced permeability and retention (EPR) effect or by functionalizing the nanoparticles with targeting ligands.
Prodrug Strategies: The ester functional group could be modified to create prodrugs that are activated at the target site, thereby reducing systemic toxicity.
The use of fluorinated compounds in tumor-targeted drug delivery is an active area of research, suggesting the potential for this compound derivatives in this field. nih.gov
Investigation of Metabolic Pathways and In Vivo Studies
Understanding the metabolic fate of a compound is essential for its development as a therapeutic agent. acs.orgresearchgate.net Currently, there is a lack of data on the metabolic pathways and in vivo behavior of this compound.
Future studies should focus on:
In Vitro Metabolic Stability: Initial studies using liver microsomes can provide insights into the compound's susceptibility to metabolism and identify the major metabolic pathways, such as ester hydrolysis or oxidative defluorination. nih.gov
In Vivo Pharmacokinetics: Animal studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The presence of fluorine can influence these parameters. researchgate.net
Identification of Metabolites: Characterizing the metabolites formed in vivo is crucial for understanding the compound's safety profile and mechanism of action. nih.gov
Radiolabeling for PET Imaging: The incorporation of a fluorine-18 (B77423) radioisotope could enable positron emission tomography (PET) studies to visualize the in vivo distribution of the compound, a technique widely used for fluorinated molecules. acs.orgnih.gov
The metabolic stability of fluorinated radiotracers is a key consideration, and research into stabilizing the C-F bond would be pertinent. nih.gov
Exploration of Novel Catalytic Reactions and Synthetic Routes
The development of efficient and novel synthetic routes to this compound and its derivatives is crucial for enabling further research. Advances in catalytic methods can provide more sustainable and versatile approaches to these molecules.
Potential research directions include:
C-H Activation/Functionalization: Direct functionalization of the aromatic C-H bonds offers a more atom-economical approach compared to traditional multi-step syntheses.
Novel Fluorination Methods: Exploring modern fluorinating agents and catalytic methods could lead to more efficient and selective ways to introduce the fluorine atom. mdpi.com
Transition Metal-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives. nih.gov
Flow Chemistry Synthesis: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its analogs.
The synthesis of functionalized aromatics through innovative chemical cascades is an area of growing interest. rsc.org
Application in Materials Science and Photonic Technologies
The unique electronic properties conferred by fluorine substitution make fluorinated aromatic compounds attractive for applications in materials science and photonics. rsc.orgresearchgate.netcapes.gov.br The combination of fluorine and methoxy groups in this compound could lead to materials with interesting optical and electronic properties.
Unexplored avenues in this area include:
Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are used in the development of efficient and stable OLEDs. The electronic properties of this compound could make it a candidate for host or emissive layer materials.
Organic Photovoltaics (OPVs): The electron-withdrawing nature of fluorine can be beneficial for tuning the energy levels of materials used in organic solar cells.
Fluorinated Polymers: The compound could serve as a monomer for the synthesis of novel fluorinated polyesters or other polymers with desirable properties such as low dielectric constants, thermal stability, and hydrophobicity. fluorine1.ruacs.orgmdpi.com
Nonlinear Optical Materials: The introduction of fluorine can enhance the first hyperpolarizability of molecules, suggesting potential applications in nonlinear optics. nih.gov
The development of fluorine-containing functional materials is a rapidly advancing field with diverse applications. man.ac.uk
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-fluoro-3,5-dimethoxybenzoate, and how can reaction parameters (e.g., catalysts, solvents) be optimized to improve yield?
- Methodology :
- Esterification : Start with 2-fluoro-3,5-dimethoxybenzoic acid and methanol under acid catalysis (e.g., H₂SO₄ or HCl). Monitor reaction progress via TLC or HPLC.
- Protection/Deprotection : Use methyl chloroformate or dimethyl sulfate for esterification. Optimize temperature (60–80°C) and reaction time (6–12 hours) to avoid side products like demethylation or over-fluorination.
- Purification : Column chromatography with ethyl acetate/hexane (1:3) or recrystallization from ethanol/water mixtures yields >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Techniques :
- ¹H/¹³C NMR : Identify methoxy (δ 3.8–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and fluorine coupling (J = 8–12 Hz for ortho-F).
- FT-IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy C-O (1250 cm⁻¹).
- GC-MS/HPLC : Quantify purity (>98%) and detect impurities (e.g., unreacted acid or demethoxy byproducts) .
Q. What are common impurities in the synthesis of this compound, and how are they mitigated during purification?
- Impurities :
- Residual 2-fluoro-3,5-dimethoxybenzoic acid (retention time: 4.2 min on reverse-phase HPLC).
- Demethoxy derivatives (e.g., 2-fluoro-3-hydroxy-5-methoxybenzoate) from hydrolysis.
- Mitigation :
- Neutralize excess acid with NaHCO₃ post-reaction.
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?
- Procedure :
- Grow single crystals via slow evaporation in dichloromethane/hexane.
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL (e.g., space group P2₁2₁2₁, Z = 4).
- Analyze hydrogen-bonding networks (e.g., C–H···O interactions) to confirm molecular packing and absolute configuration .
Q. What strategies address low reactivity in fluorinated benzoate esters during nucleophilic substitution reactions?
- Solutions :
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring. Use strong nucleophiles (e.g., Grignard reagents) or Lewis acids (BF₃·Et₂O) to enhance reactivity.
- Microwave Assistance : Reduce reaction time (30–60 min) and improve yields (15–20% increase) under controlled temperature (120–150°C) .
Q. How do substituent positions (fluoro, methoxy) influence the biological activity of this compound in enzyme inhibition studies?
- Mechanistic Insights :
- Methoxy Groups : Enhance lipophilicity and membrane permeability, critical for crossing bacterial cell walls.
- Fluorine : Modulates electronic density, increasing binding affinity to active sites (e.g., TRPA1 ion channels or fungal lanosterol demethylase).
- Structure-Activity Relationship (SAR) : Analogues with 3,5-dimethoxy groups show 3-fold higher antifungal activity compared to mono-methoxy derivatives .
Q. What computational methods validate the thermodynamic stability of this compound in solution-phase studies?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
